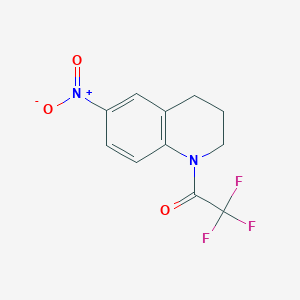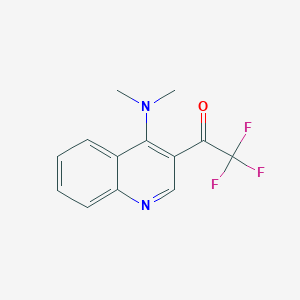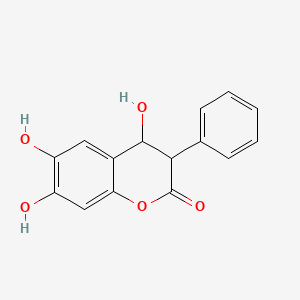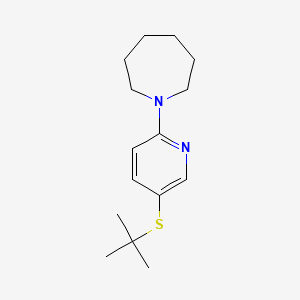
2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-(6-nitro-3,4-dihidroquinolin-1(2H)-il)etanona es un compuesto orgánico sintético que presenta un grupo trifluorometilo, un grupo nitro y un derivado de quinolina. Los compuestos con tales estructuras a menudo son de interés en la química medicinal y la ciencia de los materiales debido a sus propiedades químicas únicas y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2,2-trifluoro-1-(6-nitro-3,4-dihidroquinolin-1(2H)-il)etanona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del Núcleo de Quinolina: A partir de derivados de anilina, el núcleo de quinolina se puede sintetizar mediante una síntesis de Skraup o una síntesis de Friedländer.
Introducción del Grupo Nitro: Nitración del derivado de quinolina utilizando ácido nítrico y ácido sulfúrico.
Adición del Grupo Trifluorometilo: Esto se puede lograr mediante una reacción de sustitución nucleofílica utilizando un agente trifluorometilante como el yoduro de trifluorometilo.
Métodos de Producción Industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo nitro puede sufrir reducción para formar un grupo amino en condiciones específicas.
Reducción: El compuesto se puede reducir para formar varios derivados, dependiendo de los reactivos utilizados.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o trióxido de cromo.
Reducción: Gas hidrógeno con un catalizador de paladio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles.
Productos Principales
Reducción del Grupo Nitro: Formación de 2,2,2-trifluoro-1-(6-amino-3,4-dihidroquinolin-1(2H)-il)etanona.
Reacciones de Sustitución: Formación de varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-(6-nitro-3,4-dihidroquinolin-1(2H)-il)etanona puede tener aplicaciones en:
Química Medicinal: Posible uso como farmacóforo en el diseño de fármacos debido a sus características estructurales únicas.
Ciencia de los Materiales: Uso en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Investigación Biológica: Estudio de sus interacciones con objetivos biológicos para comprender su mecanismo de acción.
Mecanismo De Acción
El mecanismo de acción de 2,2,2-trifluoro-1-(6-nitro-3,4-dihidroquinolin-1(2H)-il)etanona dependería de su objetivo biológico específico. En general, los compuestos con estructuras similares pueden interactuar con enzimas, receptores o ácidos nucleicos, lo que lleva a la modulación de vías biológicas. Se requerirían estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
2,2,2-trifluoro-1-(6-nitroquinolin-1(2H)-il)etanona: Carece del componente dihidro.
2,2,2-trifluoro-1-(6-amino-3,4-dihidroquinolin-1(2H)-il)etanona: Grupo amino en lugar de grupo nitro.
Singularidad
La presencia tanto del grupo trifluorometilo como del grupo nitro en el marco de la dihidroquinolina hace que 2,2,2-trifluoro-1-(6-nitro-3,4-dihidroquinolin-1(2H)-il)etanona sea único. Esta combinación de grupos funcionales puede impartir una reactividad química y una actividad biológica distintas, diferenciándolo de compuestos similares.
Propiedades
Fórmula molecular |
C11H9F3N2O3 |
|---|---|
Peso molecular |
274.20 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17)15-5-1-2-7-6-8(16(18)19)3-4-9(7)15/h3-4,6H,1-2,5H2 |
Clave InChI |
YHBXVGMZKHNCAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)
![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)

